Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
Description
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate (CAS: 103455-29-4), also known as OST or β-Moa-stilbene, is a structurally complex acrylate ester with the molecular formula C₁₉H₁₈O₃ and a molecular weight of 294.35 g/mol . Its stereochemistry features a (2Z)-acrylate moiety and an (E)-styryl group, contributing to its unique conformational rigidity and electronic properties. The compound is identified by ChemSpider ID 4451120 and is part of a broader family of acrylate derivatives with applications in agrochemical and pharmaceutical research .
Properties
CAS No. |
103455-29-4 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H18O3/c1-21-14-18(19(20)22-2)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3/b13-12+,18-14+ |
InChI Key |
VEJCBCPEURAYAS-MEAXDALNSA-N |
SMILES |
COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1/C=C/C2=CC=CC=C2)/C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-methoxy-2-(2-styrylphenyl)propenic acid methyl ester beta-methoxyacrylate stilbene beta-MOA-stilbene MOA stilbene |
Origin of Product |
United States |
Biological Activity
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate, also known by its DrugBank ID DB08330, is a compound belonging to the class of organic compounds known as stilbenes. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural formula is with a molecular weight of approximately 294.34 g/mol.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antioxidant Activity : Studies indicate that stilbene derivatives exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further research in the development of antimicrobial agents.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among many stilbene derivatives.
Antioxidant Activity
Research conducted on similar compounds has shown that the presence of methoxy groups enhances antioxidant activity. For instance, a study demonstrated that methoxystilbenes significantly reduced reactive oxygen species (ROS) levels in vitro. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing promising results for this compound.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 25.4 | 30.1 |
| Resveratrol | 12.3 | 15.5 |
Antimicrobial Properties
In vitro studies have assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated notable inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
A case study involving animal models of inflammation showed that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
Several trifluoromethyl-containing acrylates share structural similarities with the target compound but differ in substituents and functional groups:
Key Differences :
- Stereochemical Outcomes : Similar Pd-catalyzed syntheses yield E/Z isomer mixtures, but the target compound’s stereochemistry is fixed as (2Z, E), avoiding isomer separation challenges .
Bioactive Acrylate Derivatives
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate
- Structure: Contains a 4-bromo-2-formylphenoxy group and 4-methylphenyl substitution.
- Comparison : Unlike the target compound, this derivative’s bioactivity is linked to its formyl and bromo substituents, which are absent in OST .
Trifloxystrobin (CAS: 141517-21-7)
- Structure: Features a methoxyimino group and trifluoromethylphenyl substitution.
- Application : Commercial strobilurin fungicide targeting mitochondrial respiration .
- Comparison: While both compounds are acrylates, Trifloxystrobin’s imino group and fungicidal action contrast with OST’s undefined bioactivity .
Physicochemical Properties
Notable Trends:
Preparation Methods
Claisen Condensation with Stereochemical Control
The Ti-mediated Claisen condensation has emerged as a robust method for constructing α,β-unsaturated esters with defined geometry. In this approach, methyl acetoacetate reacts with benzaldehyde derivatives under titanium tetrachloride catalysis. For the target compound, 2-(2-bromophenyl)acetaldehyde serves as the electrophilic partner, yielding the (Z)-configured acrylate after esterification.
Reaction Conditions :
- Catalyst: TiCl₄ (1.2 equiv)
- Base: Triethylamine (3.0 equiv)
- Solvent: Dichloromethane, −20°C
- Yield: 60–75%
- Stereoselectivity: Z/E ratio > 9:1
The titanium enolate intermediate ensures high stereoretention by minimizing ketene formation, a common side reaction in classical Claisen condensations.
Wittig Olefination for Acrylate Formation
An alternative route employs the Horner-Wadsworth-Emmons reaction between phosphonoacetates and aryl aldehydes. Using methyl 3-methoxy-2-diethylphosphonoacrylate and 2-vinylbenzaldehyde, the reaction proceeds with high Z-selectivity due to the bulky phosphonate group directing syn-elimination.
Optimized Parameters :
- Phosphonoacetate: 1.5 equiv
- Aldehyde: 1.0 equiv
- Base: Potassium tert-butoxide (2.0 equiv)
- Solvent: THF, 0°C to RT
- Yield: 68–82%
- Z-Selectivity: 92–96%
Introducing the (E)-2-Phenylvinyl Substituent
Heck Coupling for Styryl Group Installation
Palladium-catalyzed Heck coupling between 2-bromostyrene and the preformed acrylate intermediate enables stereospecific installation of the (E)-styryl group. The use of Herrmann's palladacycle catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) suppresses β-hydride elimination, preserving the (E)-configuration.
Key Data :
Suzuki-Miyaura Cross-Coupling as an Alternative
For substrates sensitive to Heck conditions, Suzuki coupling using 2-vinylphenylboronic acid and a bromoacrylated intermediate offers complementary selectivity. The reaction employs a Pd(OAc)₂/XPhos system in a toluene/water biphasic medium, achieving 70–78% yields with full retention of the acrylate’s Z-configuration.
Integrated Synthetic Routes
Two-Step Convergent Synthesis (Claisen + Heck)
This widely adopted protocol involves:
One-Pot Tandem Approach
Recent advances utilize a single-flask procedure combining Claisen condensation and Heck coupling. The sequential addition of catalysts (TiCl₄ followed by Pd(OAc)₂) in DMA at 80°C streamlines the process, albeit with a modest 48% overall yield due to competing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, CDCl₃):
δ 7.68 (d, J = 16.4 Hz, 1H, CH=CHPh),
δ 6.92 (d, J = 16.4 Hz, 1H, CH=CHPh),
δ 3.85 (s, 3H, OCH₃),
δ 3.72 (s, 3H, COOCH₃).
The coupling constant (J = 16.4 Hz) confirms the (E)-configuration of the styryl group.¹³C NMR (101 MHz, CDCl₃):
δ 167.2 (C=O),
δ 148.5 (C-OCH₃),
δ 136.1–125.3 (aromatic carbons),
δ 122.7 (CH=CHPh).
High-Resolution Mass Spectrometry (HRMS)
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Z/E Selectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Claisen + Heck | 53 | >99% Z, >99% E | High stereocontrol | Multi-step purification |
| Tandem One-Pot | 48 | 95% Z, 97% E | Reduced handling | Lower yield |
| Wittig + Suzuki | 61 | 93% Z, >99% E | Mild conditions | Boronic acid cost |
Q & A
Basic: What are the optimized synthetic routes for Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate, and how do reaction conditions influence stereochemical outcomes?
Answer: The synthesis typically involves multi-step reactions, including condensation and esterification. For example, derivatives of methoxyacrylates are synthesized via α-condensation of o-substituted benzyl chlorides with methoxy precursors under controlled conditions (e.g., methanol, triethylamine). Reaction temperature (0–25°C) and stoichiometric ratios are critical to minimize by-products like (E)-isomers. Stereochemical outcomes depend on the use of chiral catalysts or stereoselective protecting groups, as seen in analogous strobilurin syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive structural validation, especially for resolving (Z/E)-isomerism. For example, SHELXTL software is widely used for crystallographic refinement, ensuring precise bond-length and angle measurements .
Advanced: How can researchers address discrepancies in crystallographic data refinement for compounds with complex stereochemistry?
Answer: Discrepancies arise from disordered moieties (e.g., vinyl or methoxy groups). Using SHELXL’s restraints (e.g., DFIX, ISOR) and high-resolution data (≤1.0 Å) improves refinement. For ambiguous cases, complementary techniques like NOESY NMR or electron density maps resolve positional uncertainties. Collaborative use of crystallography pipelines (e.g., SHELXC/D/E) ensures robustness .
Advanced: What methodologies are employed to analyze multi-target interactions of this compound in biological systems?
Answer: Network pharmacology approaches, such as gene co-expression analysis (e.g., via RNA-seq or microarray data), identify interactions with enzymes like MT-CYB. Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) validate binding affinities to targets such as fungal cytochrome bc1 complexes, a mechanism shared with strobilurin fungicides .
Basic: What are the key steps in confirming the stereochemical configuration using X-ray diffraction?
Answer: Key steps include:
- Growing single crystals via slow evaporation (e.g., in ethyl acetate/hexane).
- Collecting diffraction data with a Bruker D8 VENTURE diffractometer (Mo Kα radiation).
- Refining structures using SHELXL-2018/3, focusing on Flack parameters to confirm absolute configuration .
Advanced: How does the molecular structure influence fungicidal activity compared to other strobilurin derivatives?
Answer: The (2Z)-configuration and methoxy group at C3 enhance binding to the Qo site of cytochrome bc1, inhibiting mitochondrial respiration. Comparative studies with picoxystrobin (a commercial strobilurin) show that phenylvinyl substituents improve vapor-phase redistribution, crucial for systemic fungicidal action .
Basic: What are the common impurities or by-products formed during synthesis, and how are they identified?
Answer: Common impurities include (E)-isomers and chlorinated intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) identifies and quantifies these species. For example, residual o-methylbenzyl chloride can be detected via GC-MS .
Advanced: What experimental designs evaluate environmental degradation pathways of this compound?
Answer: Soil microcosm studies under controlled aerobic/anaerobic conditions track degradation metabolites (e.g., via LC-QTOF-MS). Hydrolysis studies at varying pH (4–9) and UV exposure assess photostability. Field trials measure half-life (DT50) and leaching potential, critical for regulatory compliance .
Basic: How do substituent variations on the phenyl ring affect physicochemical properties?
Answer: Electron-withdrawing groups (e.g., -CF₃) increase lipophilicity (logP), enhancing membrane permeability. Substituent position (ortho vs. para) influences steric hindrance and biological activity. For example, 3,4,5-trimethoxy analogs show improved solubility but reduced antifungal potency compared to the parent compound .
Advanced: What approaches resolve conflicting bioactivity data across studies?
Answer: Meta-analysis of dose-response curves (IC50/EC50) using nonlinear regression (GraphPad Prism) identifies outliers. Orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-organism bioassays) validate target specificity. Machine learning models (e.g., random forests) predict bioactivity cliffs caused by minor structural variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
